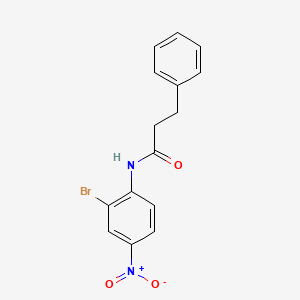
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a yellow powder that is soluble in organic solvents and is commonly used in laboratory experiments.
作用機序
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components such as proteins and DNA. This interaction can lead to cellular damage and ultimately induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to induce oxidative stress in cells, which can lead to cellular damage. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One advantage of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of this compound-based fluorescent probes for the detection of other cellular components such as metal ions and neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and antimicrobial agents.
合成法
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect reactive oxygen species in cells and tissues. This compound has also been used as a substrate for the development of enzyme assays to measure the activity of certain enzymes. Additionally, this compound has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUKLLUQLQWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)
![methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B5068436.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5068442.png)
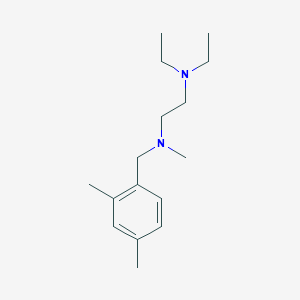
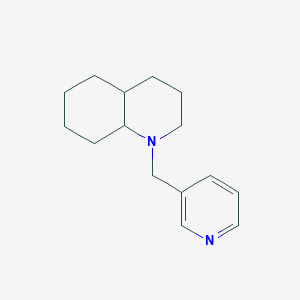
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)
![3-methyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5068486.png)

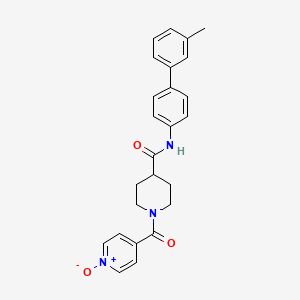
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5068516.png)
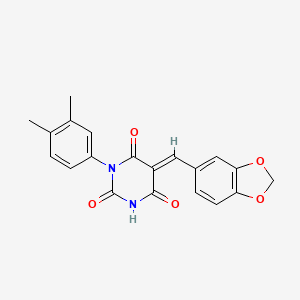
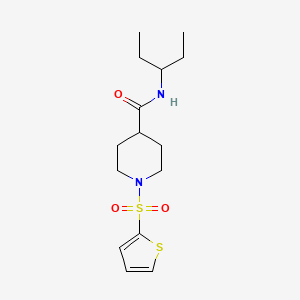
![N-(3,4-dimethylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5068530.png)
